N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the cyclohexyl group: This step involves the reaction of the oxadiazole intermediate with cyclohexylamine.
Formation of the butanamide moiety: This can be done by reacting the cyclohexyl-substituted oxadiazole with a suitable butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, or the apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-cyclohexyl-N’-(2-(3,4-dimethoxyphenyl)ethyl)urea
- N-cyclohexyl-4-(4-methoxyphenoxy)butanamide
Uniqueness
N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the cyclohexyl and butanamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C20H27N3O4/c1-25-16-12-11-14(13-17(16)26-2)20-22-19(27-23-20)10-6-9-18(24)21-15-7-4-3-5-8-15/h11-13,15H,3-10H2,1-2H3,(H,21,24) |
InChI Key |
RIRNHKHZSKFFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3)OC |
Origin of Product |
United States |
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